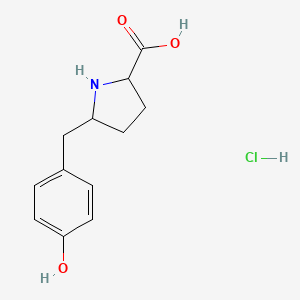
Acide (4-hydroxyphényl)méthylpyrrolidine-2-carboxylique chlorhydrate
Vue d'ensemble
Description
5-[(4-Hydroxyphenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride is a useful research compound. Its molecular formula is C12H16ClNO3 and its molecular weight is 257.71 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-[(4-Hydroxyphenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-[(4-Hydroxyphenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Découverte et développement de médicaments
Le cycle pyrrolidine est une caractéristique commune de nombreux composés biologiquement actifs en raison de sa nature saturée et de la présence d'une hybridation sp3, ce qui permet une exploration efficace de l'espace pharmacophore. La non-planéité du cycle, connue sous le nom de «pseudorotation», contribue à la couverture tridimensionnelle des molécules, améliorant ainsi leur interaction avec les cibles biologiques . Le groupe hydroxyphényle du composé peut potentiellement augmenter son affinité pour certains récepteurs ou enzymes, ce qui en fait une entité précieuse dans la conception de nouveaux médicaments.
Recherche anticancéreuse
Des composés contenant un noyau pyrrolidine ont été synthétisés et évalués pour leur potentiel anticancéreux. Par exemple, les hybrides de pyrrolidine-thiosemicarbazone ont montré une activité contre diverses lignées de cellules cancéreuses, notamment les cancers du poumon, de l'ovaire et du côlon . La forme chlorhydrate du composé en question pourrait potentiellement améliorer sa solubilité et sa biodisponibilité, ce qui en fait un candidat pour la formulation de médicaments anticancéreux.
Activités antibactériennes et antimicrobiennes
Les dérivés de la pyrrolidine ont démontré une activité antibactérienne significative, les études de relation structure-activité (SAR) indiquant que différents substituants sur le cycle pyrrolidine peuvent conduire à des degrés variables de puissance antibactérienne . Le composé spécifique mentionné pourrait être exploré pour son efficacité contre les souches bactériennes, contribuant au développement de nouveaux antibiotiques.
Neuropharmacologie
Les alcaloïdes de la pyrrolidine et leurs dérivés ont montré un potentiel prometteur dans les applications neuropharmacologiques, y compris le traitement de la neurotoxicité et d'autres affections neurologiques . La fraction hydroxyphényle du composé pourrait interagir avec les voies neurologiques, offrant des avantages thérapeutiques potentiels pour les maladies neurodégénératives.
Effets anti-inflammatoires et analgésiques
L'échafaudage de la pyrrolidine est associé à des propriétés anti-inflammatoires et analgésiques. L'introduction du groupe hydroxyphényle pourrait moduler ces effets, conduisant au développement de nouveaux médicaments anti-inflammatoires et analgésiques .
Applications antiparasitaires et anthelmintiques
Des dérivés de la pyrrolidine ont été identifiés avec des activités antiparasitaires contre divers parasites. Les caractéristiques structurales du composé pourraient être optimisées pour améliorer son activité contre des parasites spécifiques, contribuant au traitement des infections parasitaires .
Propriétés de protection des organes
Certains alcaloïdes de la pyrrolidine ont montré des effets de protection des organes, ce qui pourrait être bénéfique dans les cas où les dommages aux organes sont un risque, comme dans la toxicité induite par la chimiothérapie . La recherche sur les applications spécifiques du composé en question pourrait conduire à de nouveaux agents de protection pour les organes à risque.
Potentiel anti-hyperglycémique
Les alcaloïdes de la pyrrolidine ont également été étudiés pour leurs effets anti-hyperglycémiques, ce qui pourrait être utile dans la gestion du diabète. La structure unique du composé pourrait influencer son interaction avec les systèmes biologiques impliqués dans le métabolisme du glucose .
Mécanisme D'action
Target of Action
Pyrrolidine derivatives have been known to interact with a variety of biological targets, including enzymes like carbonic anhydrases .
Mode of Action
Pyrrolidine derivatives are known to interact with their targets in a variety of ways, often leading to changes in the target’s function .
Biochemical Pathways
Pyrrolidine derivatives have been shown to influence a variety of biochemical pathways, depending on their specific targets .
Pharmacokinetics
The physicochemical parameters of pyrrolidine derivatives can be modified to obtain the best ADME/Tox results for drug candidates .
Result of Action
The effects would likely depend on the specific targets and pathways influenced by the compound .
Action Environment
Environmental factors can often impact the effectiveness of many compounds .
Analyse Biochimique
Biochemical Properties
5-[(4-Hydroxyphenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. One of the key interactions is with carbonic anhydrase isoenzymes, particularly human carbonic anhydrase I and II. These enzymes are involved in the reversible hydration of carbon dioxide, a crucial process in maintaining acid-base balance in tissues . The compound acts as an inhibitor of these enzymes, thereby modulating their activity and impacting physiological processes.
Cellular Effects
The effects of 5-[(4-Hydroxyphenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its inhibitory effect on carbonic anhydrase can lead to alterations in intracellular pH, affecting cellular metabolism and energy production .
Molecular Mechanism
At the molecular level, 5-[(4-Hydroxyphenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride exerts its effects through specific binding interactions with biomolecules. The compound binds to the active sites of enzymes, such as carbonic anhydrase, through hydrogen bonds and hydrophobic interactions. This binding inhibits the enzyme’s activity, leading to downstream effects on cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-[(4-Hydroxyphenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under controlled conditions, but its activity can diminish over time due to degradation .
Dosage Effects in Animal Models
The effects of 5-[(4-Hydroxyphenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects by modulating enzyme activity and cellular processes without causing significant toxicity . At higher doses, the compound can induce toxic effects, including cellular damage, oxidative stress, and inflammation.
Metabolic Pathways
5-[(4-Hydroxyphenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its biotransformation and elimination from the body. The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation, which enhance its solubility and excretion .
Transport and Distribution
Within cells and tissues, 5-[(4-Hydroxyphenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride is transported and distributed through specific transporters and binding proteins. These molecules facilitate the compound’s movement across cellular membranes and its localization within specific cellular compartments .
Subcellular Localization
The subcellular localization of 5-[(4-Hydroxyphenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride is critical for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, its interaction with carbonic anhydrase isoenzymes localizes it to regions where these enzymes are active, such as the cytoplasm and mitochondria.
Propriétés
IUPAC Name |
5-[(4-hydroxyphenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3.ClH/c14-10-4-1-8(2-5-10)7-9-3-6-11(13-9)12(15)16;/h1-2,4-5,9,11,13-14H,3,6-7H2,(H,15,16);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVOODBANSMELEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1CC2=CC=C(C=C2)O)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


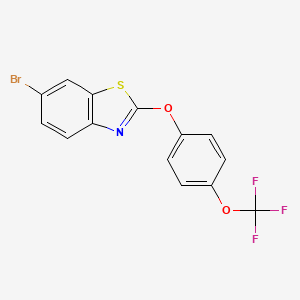
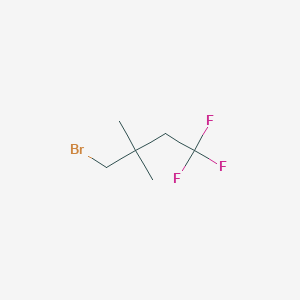
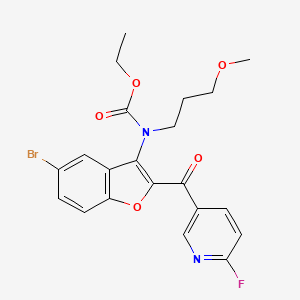
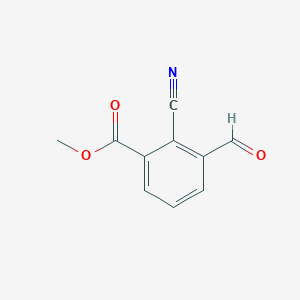
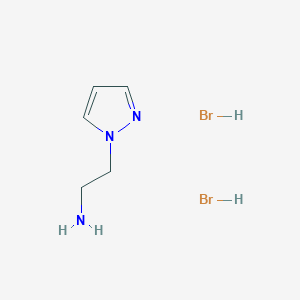
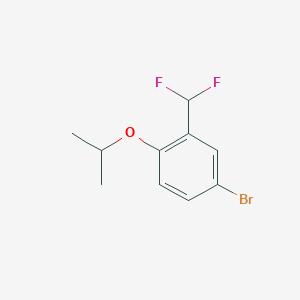
![Tert-Butyl 1,3-Dibromo-8,9-Dihydro-5H-Imidazo[1,5-D][1,4]Diazepine-7(6H)-Carboxylate](/img/structure/B1448762.png)
![Ethyl 4-Chloropyrimido[5,4-B]Indolizine-5-Carboxylate](/img/structure/B1448763.png)
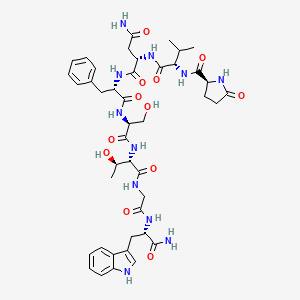
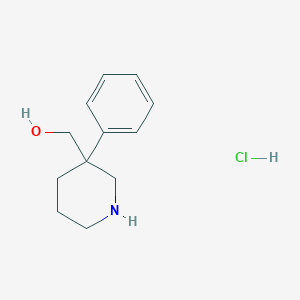
![6,7,8,8a-Tetrahydro-4H,5aH-pyrrolo[3,4-b][1,2,3]triazolo[1,5-d][1,4]oxazine hydrochloride](/img/structure/B1448768.png)
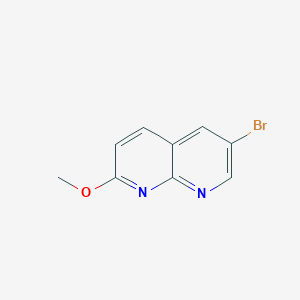
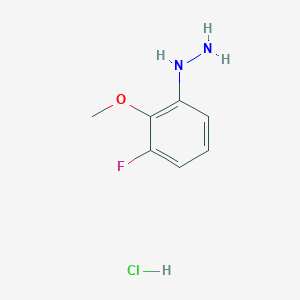
![tert-butyl 4-{1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}piperidine-1-carboxylate](/img/structure/B1448774.png)
